Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate
Description
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 5-iodoimidazole substituent.
Properties
IUPAC Name |
tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-7-5-4-6-9(17)11-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHVBOJVAOGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Piperidine Ring Formation: The piperidine ring is formed through a series of reactions involving the appropriate starting materials and catalysts.
Carboxylation: The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and suitable carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives with altered electronic properties.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate has shown potential biological activities that make it a candidate for drug development. Research indicates that compounds containing imidazole rings often exhibit:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antidiabetic Properties : Studies suggest potential mechanisms for glucose regulation.
- Antiviral Activities : The structural features could facilitate interactions with viral proteins, inhibiting replication.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its reactivity allows for various substitution reactions, which can be exploited in synthetic pathways to develop new pharmacologically active compounds.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a scaffold for developing novel anti-inflammatory agents. The synthesis involved multi-step reactions leading to various derivatives, which were then evaluated for their biological activity in vitro.
Case Study 2: Antiviral Screening
In another research effort, the compound was screened against several viral strains. Results indicated significant antiviral activity, particularly against RNA viruses, suggesting its potential as a lead compound for antiviral drug development.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-(1-methylimidazol-2-yl)piperidine-1-carboxylate | Lacks iodine | May have different reactivity |
| 2-(5-Iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate | Lacks tert-butyl group | Affects solubility and stability |
| Tert-butyl 2-(5-iodoimidazol-2-yl)piperidine-1-carboxylate | Lacks methyl group on imidazole | Alters electronic properties |
The presence of the iodine atom enhances the compound's reactivity through substitution reactions, while the tert-butyl group contributes to its overall stability and lipophilicity. These characteristics make it versatile for various applications in scientific research.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Characterization : Analogs in are well-characterized via NMR and MS, but the target compound lacks reported spectral data, hindering direct comparison.
- Biological Data Gap : Binding energy or receptor affinity studies for the target compound are absent, unlike tetrazole- or benzylmaleimide-containing analogs, which show stable receptor interactions .
Biological Activity
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with an imidazole moiety and an iodine atom. The synthesis typically involves multiple steps:
- Formation of the Imidazole Ring : Achieved through cyclization reactions involving amido-nitriles.
- Piperidine Ring Formation : Involves reactions with appropriate starting materials.
- Carboxylation : Introduction of the tert-butyl ester group via esterification reactions.
These synthetic routes are optimized for yield and purity, often incorporating green chemistry principles to enhance sustainability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the iodine atom enhances reactivity through halogen bonding. These interactions modulate the activity of target molecules, potentially influencing several biological pathways.
Pharmacological Potential
Recent studies have highlighted the pharmacological potential of this compound in various contexts:
- Antimicrobial Activity : Compounds with similar imidazole structures have shown significant antimicrobial properties, suggesting potential applications in treating infections.
- Cancer Research : The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been noted. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(1H-benzodimidazol-2-yl)piperidine-1-carboxylate | Benzodimidazole instead of imidazole | Different biological activity due to benzene ring presence |
| Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | Iodoethyl group instead of iodo-imidazole | Variation in reactivity due to different halogenated side chain |
| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Dimethyl substitution on piperazine | Enhanced lipophilicity and altered pharmacokinetics |
The iodine atom's presence in this compound significantly influences its chemical reactivity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several case studies have investigated the biological activity of related compounds:
-
Inhibition of NLRP3 Inflammasome : Research showed that compounds with imidazole structures could inhibit NLRP3-dependent pyroptosis in macrophages, suggesting a pathway through which this compound might exert anti-inflammatory effects .
- Experimental Setup : THP-1 cells were treated with lipopolysaccharides (LPS) to induce NLRP3 expression, followed by incubation with test compounds.
- Results : Significant reduction in pyroptosis was observed, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cell Lines : Studies on structurally related compounds demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U937. These findings suggest that this compound may also possess similar anticancer properties .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate, and how is purity validated?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring followed by iodination and piperidine coupling. A common approach includes:
Imidazole formation: Cyclocondensation of appropriate aldehydes and amines under acidic conditions.
Iodination: Electrophilic substitution using iodine and an oxidizing agent (e.g., HIO₃) at 5-position of the imidazole.
Piperidine coupling: Introduction of the tert-butyl piperidine carboxylate group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Purity validation: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard, alongside mass spectrometry (MS) for exact mass confirmation (e.g., observed [M+H]⁺ at m/z 363.0834) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: A combination of techniques ensures structural confirmation:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, imidazole protons at 7.0–8.5 ppm).
- 2D NMR (COSY, HSQC) resolves coupling between piperidine and imidazole moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([C₁₃H₂₀IN₃O₂]⁺, exact mass 363.0834) .
- Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds in imidazole .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what role do SHELX programs play?
- Methodological Answer: Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and conformations. Key steps include:
Data collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
Structure solution: SHELXD or SHELXS for phase determination via direct methods.
Refinement: SHELXL iteratively adjusts atomic positions and thermal parameters, leveraging restraints for disordered tert-butyl groups .
Challenges: Disordered iodine atoms or piperidine ring puckering require manual adjustment of occupancy factors and geometric constraints .
Q. How do hydrogen-bonding patterns influence the compound’s solid-state stability and reactivity?
- Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies intermolecular interactions:
- N-H···O/N bonds: Imidazole N-H donors form chains with carboxylate acceptors, stabilizing crystal packing .
- C-I···π interactions: The 5-iodo group may engage in halogen bonding with aromatic systems, affecting solubility and melting points.
Experimental validation: Compare powder X-ray diffraction (PXRD) patterns of experimental vs. simulated (Mercury software) data to assess packing efficiency .
Q. How should researchers address contradictions between theoretical and experimental data (e.g., NMR vs. computational predictions)?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria of the tert-butyl group). Mitigation strategies:
Variable-temperature NMR: Probe conformational locking at low temperatures (e.g., 233 K).
DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level and compare chemical shifts with NMR data.
Solvent effects: Re-run experiments in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s role in shift variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
